Synthesis Yield: 97% Isolated Yield vs. 96% for the Chloroacetyl Analog
In a direct synthetic comparison using methyl anthranilate as the common starting material, acylation with 2-chloropropionyl chloride under Schotten-Baumann conditions (DCM, DIEA, 0°C to room temperature, 3.5 h) delivers Methyl 2-[(2-chloropropanoyl)amino]benzoate in 97% isolated yield (7.75 g from 5.0 g methyl anthranilate) [1]. Under analogous conditions, acylation of methyl anthranilate with chloroacetyl chloride (THF/water, NaHCO₃, 0°C) yields Methyl 2-[(chloroacetyl)amino]benzoate in 96% yield . The one-percentage-point yield advantage of the 2-chloropropanoyl derivative, while modest, is meaningful in multi-step sequences where cumulative yield preservation is critical.
| Evidence Dimension | Isolated synthesis yield (amide coupling of methyl anthranilate with acyl chloride) |
|---|---|
| Target Compound Data | 97% isolated yield (7.75 g product from 5.0 g methyl anthranilate, 33.1 mmol scale) |
| Comparator Or Baseline | Methyl 2-[(chloroacetyl)amino]benzoate (CAS 58915-18-7): 96% yield (from methyl anthranilate + chloroacetyl chloride, 6.0 mmol scale) |
| Quantified Difference | +1 percentage point absolute yield advantage for the 2-chloropropanoyl derivative |
| Conditions | Target: DCM solvent, DIEA base, 0°C 30 min then RT 3 h under N₂ [1]; Comparator: THF/water (1:1), NaHCO₃ base, 0°C |
Why This Matters
In multi-step synthetic sequences with ≥5 steps, a 1% per-step yield advantage compounds to a >5% improvement in overall yield, directly reducing cost per gram of final product in medicinal chemistry campaigns.
- [1] US Patent 8,748,440 B2. Synthesis procedure: Methyl anthranilate (5 g, 33.1 mmol), DCM, DIEA (5.1 g, 39.7 mmol), 2-chloropropionyl chloride (4.2 g, 33.1 mmol); 0°C 30 min, RT 3 h; isolated yield 7.75 g (97%). 1H-NMR (CDCl₃): δ 11.8 (br, 1H), 8.72 (dd, 1H), 8.08 (dd, 1H), 7.58 (m, 1H), 7.15 (m, 1H), 4.56 (q, 1H), 3.97 (s, 3H), 1.85 (d, 3H). View Source
